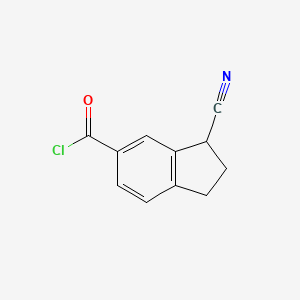

3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride

CAS No.: 68634-09-3

Cat. No.: VC18486261

Molecular Formula: C11H8ClNO

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68634-09-3 |

|---|---|

| Molecular Formula | C11H8ClNO |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 3-cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |

| Standard InChI | InChI=1S/C11H8ClNO/c12-11(14)8-3-1-7-2-4-9(6-13)10(7)5-8/h1,3,5,9H,2,4H2 |

| Standard InChI Key | YZVFQWWARVKPAL-UHFFFAOYSA-N |

| Canonical SMILES | C1CC2=C(C1C#N)C=C(C=C2)C(=O)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a dihydroindene core with a cyano (-CN) group at position 3 and a carbonyl chloride (-COCl) group at position 5 (Figure 1). The molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol . Key features include:

-

Bicyclic framework: Enhances rigidity and influences electronic distribution.

-

Electron-withdrawing groups: The cyano and carbonyl chloride groups increase electrophilicity, facilitating nucleophilic substitution and acylation reactions .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈ClNO |

| Molecular Weight | 205.64 g/mol |

| IUPAC Name | 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl chloride |

| CAS Number | 68634-09-3 |

| Boiling Point | Not reported (decomposes) |

| Density | ~1.3 g/cm³ (estimated) |

| Solubility | Reacts with polar solvents (e.g., H₂O) |

Spectral Characterization

-

¹H/¹³C NMR: The carbonyl chloride proton appears as a deshielded signal near δ 8–10 ppm, while the cyano group’s carbon resonates at ~115 ppm .

-

IR Spectroscopy: Strong absorption bands at ~1800 cm⁻¹ (C=O stretch) and ~2200 cm⁻¹ (C≡N stretch) .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step functionalization of indene derivatives:

-

Indene nitration: Introduction of a nitro group at position 5 via mixed acid (HNO₃/H₂SO₄) .

-

Reduction and cyanation: Nitro groups are reduced to amines, followed by cyanation using KCN/CuCN .

-

Chlorination: Reaction of the carboxylic acid intermediate (3-cyano-2,3-dihydro-1H-indene-5-carboxylic acid) with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) .

Example Reaction:

Industrial Manufacturing

Industrial processes optimize yield and purity through:

-

Continuous-flow reactors: Minimize decomposition risks.

-

Inert atmospheres: Prevent hydrolysis of the carbonyl chloride .

Applications in Research and Industry

Pharmaceutical Intermediates

-

RARα Agonists: Indene derivatives are precursors for retinoic acid receptor agonists, showing promise in cancer differentiation therapies .

-

DDR1 Inhibitors: Analogous structures are used to develop discoidin domain receptor 1 inhibitors for pancreatic cancer .

Materials Science

-

Polymer Modification: Acyl chloride groups enable covalent bonding with hydroxyl-rich polymers (e.g., polyvinyl alcohol), enhancing thermal stability .

-

Coordination Chemistry: Serves as a ligand precursor for metal-organic frameworks (MOFs) .

Biological Activity and Mechanisms

Enzyme Inhibition

-

Xanthine Oxidase (XO): Structural analogs inhibit XO, reducing uric acid production in gout models .

-

LDH-A Inhibition: Cyano-substituted indenes disrupt lactate dehydrogenase activity, impairing cancer cell metabolism .

Cytotoxicity Profiles

-

Apoptosis Induction: Derivatives trigger mitochondrial pathways in leukemia (NB4) and solid tumor (HL60) cell lines .

-

Selectivity: The cyano group enhances target specificity compared to non-cyano analogues .

Comparison with Structural Analogues

Table 2: Key Analogues and Their Features

| Compound | Molecular Formula | Key Differences | Applications |

|---|---|---|---|

| 2,3-Dihydro-1H-indene-5-carbonyl chloride | C₁₀H₉ClO | Lacks cyano group | Agrochemical synthesis |

| 5-Cyano-1-indanone | C₁₀H₇NO | Ketone instead of acyl chloride | Medicinal chemistry |

| 1-Oxoindane-5-carbonitrile | C₁₀H₇NO | Ketone and cyano groups | Enzyme inhibition studies |

Unique Advantages of 3-Cyano-2,3-dihydro-1H-indene-5-carbonyl Chloride:

-

Dual reactivity from -COCl and -CN enables sequential functionalization .

-

Enhanced metabolic stability compared to ester or amide derivatives .

Future Directions and Challenges

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume